N-methylquipazine

Übersicht

Beschreibung

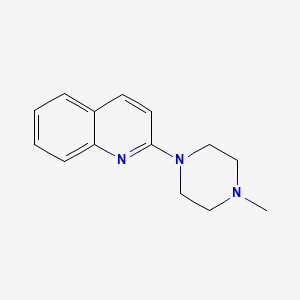

N-methylquipazine is a chemical compound that belongs to the class of aminoquinolines. It consists of a quinoline structure in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group . This compound is known for its role as an agonist of the 5-HT3 receptor, which is a subtype of serotonin receptor . This compound has almost the same affinity for 5-HT3 sites as quipazine .

Vorbereitungsmethoden

The synthesis of N-methylquipazine involves the substitution of a hydrogen atom in the quinoline structure with a 4-methylpiperazin-1-yl group . One common method for preparing this compound is by reacting quinoline with 4-methylpiperazine under appropriate conditions. The reaction typically requires a solvent and a catalyst to facilitate the substitution process . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

N-methylquipazine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinoline derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

N-methylquipazine serves as a reference compound in studies involving 5-HT3 receptor agonists. Its unique structure allows it to be utilized in the synthesis of radiolabeled compounds for imaging studies. For example, the synthesis of carbon-11 labeled this compound has been reported, which is essential for positron emission tomography (PET) imaging. This application aids in understanding the distribution and function of serotonin receptors in vivo .

Case Study: Dopamine Regulation

A notable study demonstrated that administration of this compound resulted in a concentration-dependent increase in extracellular dopamine levels in the anterior medial prefrontal cortex of rats. This effect was reversible upon removal of the compound, suggesting its utility in studying dopamine dynamics and receptor interactions .

Radiotracer Development

This compound is utilized in the development of radiotracers for PET imaging. The compound's ability to bind to serotonin receptors makes it valuable for visualizing serotonergic activity in the brain. Studies have shown that its uptake is rapid and can be quantified across different brain regions, providing insights into receptor distribution and function .

Potential Therapeutic Uses

Research indicates that this compound may have implications for treating conditions associated with serotonin dysregulation, such as anxiety disorders and depression. By acting on 5-HT3 receptors, it may modulate neurotransmitter release and improve mood-related symptoms .

Data Table: Summary of Applications

Wirkmechanismus

N-methylquipazine exerts its effects by acting as an agonist of the 5-HT3 receptor . This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. When this compound binds to the 5-HT3 receptor, it mimics the effects of serotonin by stimulating the receptor and promoting the flow of ions across the cell membrane . This activation can lead to various physiological responses, including modulation of neurotransmitter release and regulation of gastrointestinal motility.

Vergleich Mit ähnlichen Verbindungen

N-methylquipazine is similar to other compounds that act as agonists of the 5-HT3 receptor, such as quipazine . this compound has a unique structure with a 4-methylpiperazin-1-yl group, which distinguishes it from other 5-HT3 receptor agonists . Other similar compounds include:

Ondansetron: A selective 5-HT3 receptor antagonist used as an antiemetic.

Granisetron: Another selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.

This compound’s unique structure and high affinity for the 5-HT3 receptor make it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-Methylquipazine (NMQ) is a compound with significant biological activity, primarily recognized for its role as a 5-HT3 agonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Chemical Name : 2-(1-N-Methylpiperazinyl)quinoline dimaleate

- Molecular Weight : 459.45 g/mol

- CAS Number : 171205-17-7

This compound is structurally related to quipazine, sharing similar affinities for serotonin receptors but differing in its binding profile, particularly with respect to the 5-HT1B sites .

This compound acts primarily as a 5-HT3 receptor agonist , which plays a crucial role in neurotransmission and various physiological processes. Unlike quipazine, NMQ does not bind to the 5-HT1B receptor, making it a more selective agent for the 5-HT3 receptor .

Key Findings:

- Serotonin Receptor Interaction : NMQ mimics serotonin's effects by stimulating physiological activity at serotonin receptors, particularly enhancing neurotransmitter release in the central nervous system .

- Psychedelic-like Properties : Research indicates that quipazine, and by extension NMQ, can activate the 5-HT2A receptor, leading to effects reminiscent of classic psychedelics. This includes induction of immediate early genes (IEGs) in the mouse somatosensory cortex .

Case Studies and Experimental Data

- Head-Twitch Response (HTR) Model :

- Gene Expression Studies :

Comparative Biological Activity Table

| Compound | Receptor Affinity | Agonist Activity | Notable Effects |

|---|---|---|---|

| This compound | 5-HT3 | Yes | Induces HTR; alters IEG expression |

| Quipazine | 5-HT3, 5-HT2A | Yes | Similar psychedelic-like effects |

| Other Piperazines | Variable | Depends on structure | Diverse pharmacological profiles |

Potential Therapeutic Applications

Given its receptor activity and biological effects, this compound may have potential applications in:

- Psychiatric Disorders : Its psychedelic-like properties suggest possible use in treating conditions such as depression or anxiety.

- Neuropharmacology : As a selective agonist for specific serotonin receptors, it could be explored for roles in pain management or neuroprotection.

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWNUXPSJQSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043731 | |

| Record name | N-Methylquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28614-26-8 | |

| Record name | N-Methylquipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28614-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLQUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-methylquipazine interact with its target and what are the downstream effects?

A1: this compound (NMQ) is a putative 5-hydroxytryptamine3 (5-HT3) receptor agonist []. When locally applied in the anterior medial prefrontal cortex (AmPFc) of rats, NMQ increases extracellular dopamine (DA) levels in a concentration-dependent manner []. This effect is likely mediated by the activation of 5-HT3 receptors, as it is attenuated by the co-administration of tetrodotoxin, a sodium channel blocker that inhibits axonal impulse flow []. The increase in extracellular DA levels is also dependent on extracellular calcium, suggesting that NMQ triggers DA release through a calcium-dependent mechanism [].

Q2: What is known about the structure-activity relationship (SAR) of arylpiperazines like this compound in relation to their 5-HT3 receptor activity?

A2: Comparative molecular field analysis (CoMFA) studies have been conducted on arylpiperazines, including NMQ, to understand the structural features influencing their 5-HT3 receptor antagonist activity []. These studies revealed that the protonated form of these molecules tends to yield better statistical models, suggesting the importance of charge distribution in their interaction with the 5-HT3 receptor []. Furthermore, the CoMFA models were able to predict the pKi values of NMQ and its analogues, highlighting the usefulness of such computational approaches in understanding SAR and guiding the design of novel 5-HT3 receptor ligands [].

Q3: Are there any known analytical methods for characterizing this compound?

A3: While the provided abstracts do not detail specific analytical methods for this compound itself, a closely related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, has been characterized using X-ray crystallography []. This technique allowed researchers to determine the compound's crystal structure, revealing details about its bond lengths, angles, and conformation []. Such structural information is valuable for understanding the molecule's physicochemical properties and potential interactions with biological targets.

Q4: What are the potential applications of computational chemistry and modeling in studying compounds like this compound?

A4: As demonstrated by the CoMFA studies on arylpiperazines [], computational chemistry tools can be valuable for investigating the SAR of these compounds. These methods can help identify key structural features that contribute to their binding affinity and selectivity towards the 5-HT3 receptor. Such information can then guide the design of novel molecules with improved potency, selectivity, or pharmacokinetic properties. Additionally, computational modeling techniques like molecular docking and molecular dynamics simulations can provide insights into the binding mode of these compounds to their target receptors at a molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.